REACTION_CXSMILES
|
O=[Ce:2]=O.[C:4](=[O:7])([O-])[O-:5].[Ce+3].[C:9](=[O:12])([O-])[O-:10].[C:13](=[O:16])([O-])[O-:14].[Ce+3]>C(O)(=O)C>[C:4]([O-:5])(=[O:7])[CH3:9].[Ce+3:2].[C:9]([O-:10])(=[O:12])[CH3:13].[C:13]([O-:14])(=[O:16])[CH3:4] |f:1.2.3.4.5,7.8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[Ce]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ce+3].C([O-])([O-])=O.C([O-])([O-])=O.[Ce+3]
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
cerium acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Ce+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |